Home > Products > Screening Compounds P37732 > Macrocyclic inhibitor
Macrocyclic inhibitor -

Macrocyclic inhibitor

Catalog Number: EVT-10993787
CAS Number:
Molecular Formula: C17H19N7O
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Macrocyclic inhibitors are a class of compounds characterized by their cyclic structure, typically comprising twelve or more atoms. These compounds have garnered significant interest in medicinal chemistry due to their unique biological activity and improved pharmacokinetic properties compared to traditional small molecules. Macrocyclic inhibitors are often derived from natural products or synthesized from linear precursors through cyclization processes. Their design aims to enhance selectivity and potency against specific biological targets, particularly in the context of cancer therapies and other diseases involving protein kinases .

Source

The development of macrocyclic inhibitors has been propelled by advancements in synthetic methodologies and an increasing understanding of their structure-activity relationships. The approval of several macrocyclic drugs, such as sirolimus and lorlatinib, highlights their therapeutic potential. These compounds exhibit superior solubility, metabolic stability, and bioavailability due to their cyclic nature, which allows for better binding interactions with biological targets .

Classification

Macrocyclic inhibitors can be classified based on their structural features, target specificity, and mechanism of action. Common categories include:

  • Natural Products: Compounds like sirolimus that are derived from natural sources.
  • Synthetic Macrocycles: Designed compounds that may mimic natural products or incorporate novel functionalities.
  • Peptidomimetics: Macrocycles that resemble peptide structures but are designed to evade enzymatic degradation.
Synthesis Analysis

Methods

The synthesis of macrocyclic inhibitors can be achieved through various methodologies, including:

  • Diversity-Oriented Synthesis: This approach generates a wide variety of macrocyclic compounds by combining different scaffolds with diverse chemical fragments. For example, combinatorial reactions involving acylation can yield libraries of thousands of macrocycles .
  • Ring-Closing Reactions: Techniques such as ring-closing metathesis or cyclization reactions involving functionalized linear precursors are commonly used to form the cyclic structure.

Technical Details

Synthesis often involves high-throughput screening methods to evaluate the biological activity of generated macrocycles. For instance, reactions can be performed in miniaturized formats (e.g., 384-well plates) to facilitate rapid assessment of compound libraries . Additionally, careful optimization of reaction conditions is crucial for achieving high yields and purities.

Molecular Structure Analysis

Structure

Macrocyclic inhibitors typically feature a rigid cyclic backbone that can adopt specific conformations conducive to target binding. The size and composition of the ring significantly influence the compound's bioactivity and pharmacological properties.

Data

Recent studies have highlighted the importance of structural features such as ring size, substituent placement, and stereochemistry in determining the inhibitory activity of macrocycles. For example, variations in the alkene position within a macrocycle can dramatically affect its reactivity and binding affinity .

Chemical Reactions Analysis

Reactions

Macrocyclic inhibitors often undergo specific chemical reactions that contribute to their mechanism of action. A notable example is the oxa-Michael addition observed in certain 12-membered macrolactams, which irreversibly inhibit proteasomes by targeting key residues within the enzyme .

Technical Details

The reactivity patterns can vary significantly based on the structural characteristics of the macrocycle. Systematic studies have shown that smaller rings tend to exhibit higher reactivity due to reduced steric hindrance and increased strain relief upon reaction .

Mechanism of Action

Process

The mechanism by which macrocyclic inhibitors exert their effects often involves specific interactions with target proteins or enzymes. For instance, some macrocycles bind to protein kinases, inhibiting their activity by blocking ATP binding sites or altering conformational dynamics .

Data

Quantitative analysis has revealed that factors such as binding affinity (measured in terms of IC50 values) and kinetic parameters (e.g., rate constants) are critical for understanding how structural modifications impact efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Macrocyclic inhibitors generally exhibit favorable physical properties such as:

  • Solubility: Enhanced solubility compared to linear analogs.
  • Stability: Improved metabolic stability due to reduced susceptibility to enzymatic degradation.

Chemical Properties

Chemical properties include:

  • Lipophilicity: Often optimized through structural modifications to enhance membrane permeability.
  • Binding Affinity: Characterized by specific interactions with target proteins, which can be quantitatively assessed through various biochemical assays .
Applications

Scientific Uses

Macrocyclic inhibitors have found applications across various fields:

  • Cancer Therapeutics: Many macrocyclic compounds are designed to target protein kinases involved in cancer progression.
  • Antimicrobial Agents: Certain macrocycles exhibit potent antibacterial or antifungal activity.
  • Immunosuppressants: Compounds like sirolimus are utilized for organ transplant patients to prevent rejection.

The ongoing research into macrocyclic inhibitors continues to unveil new therapeutic potentials while addressing challenges related to synthesis and target specificity .

Introduction to Macrocyclic Inhibitors

Historical Development and Milestones in Macrocyclic Drug Discovery

The evolution of macrocyclic inhibitors spans over seven decades, marked by strategic innovations. The first macrocyclic therapeutics emerged from natural products, exemplified by erythromycin (antibiotic, 1952) and cyclosporine (immunosuppressant, 1983). A paradigm shift occurred in 2001 with the FDA approval of imatinib, validating kinases as druggable targets and spurring interest in macrocyclization for kinase inhibition [1] [6]. Since 2014, 19 macrocyclic drugs gained FDA approval, including breakthroughs like lorlatinib (ALK/ROS1 inhibitor, 2018) and repotrectinib (NTRK inhibitor, 2023), which overcame resistance mutations in non-small cell lung cancer [1] [3]. Pacritinib’s 2022 approval for myelofibrosis highlighted dual JAK2/FLT3 inhibition through macrocyclic constraint [3]. These milestones underscore macrocycles’ transition from natural products to de novo-designed therapeutics, with oncology now dominating clinical pipelines (30% of recent approvals) [5] [6].

Table 1: Key Milestones in Macrocyclic Drug Development

YearCompoundTargetSignificance
1952ErythromycinBacterial ribosomeFirst macrolide antibiotic
1983CyclosporineCyclophilin/calcineurinLandmark immunosuppressant
2014VaniprevirHCV NS3/4A proteaseMacrocyclization improved potency vs. acyclic analogs
2018LorlatinibALK/ROS140-825× potency gain over crizotinib
2023RepotrectinibNTRK/ROS1Active against solvent-front mutations

Definition and Classification of Macrocyclic Inhibitors

Macrocyclic inhibitors comprise a ring system with ≥12 atoms, bridging small molecules and biologics. Classification is based on structural origin:

  • Natural Macrocycles: Rifamycins (RNA polymerase inhibitors), epothilones (microtubule stabilizers) [6].
  • Natural Product-Derived: Semi-synthetic analogs like everolimus (rapamycin derivative; mTOR inhibitor) with optimized pharmacokinetics [5] [6].
  • De Novo-Designed: Synthetics leveraging scaffold rigidity (e.g., pacritinib’s ether-linked macrocycle) [3]. Structurally, they include:
  • Peptide-based: Cyclic peptides with proteinogenic or non-natural amino acids.
  • Non-peptide: Heterocyclic cores with aliphatic/aromatic linkers (e.g., BI-4020 targeting EGFR triple mutants) [1].

Table 2: Structural Classification of Macrocyclic Inhibitors

ClassRing AtomsMolecular Weight (Da)ExampleTarget
Peptide-based12–35500–2000RomidepsinHDACs
Non-peptide12–20400–800LorlatinibALK/ROS1
Natural derivatives14–40700–1000TemsirolimusmTOR

Significance in Targeting Undruggable Protein Targets

Macrocycles uniquely address three target classes historically refractory to small molecules:

  • Protein-Protein Interactions (PPIs): Flat interfaces (e.g., Bcl-2 family) are engaged through large contact surfaces (≥800 Ų), enabling Ki values ≤100 nM [9]. Cyclotides disrupt CD2-CD58 interactions by grafting PPI motifs onto stable cyclic frameworks [9].
  • Shallow Kinase Pockets: Conserved ATP-binding sites in kinases (e.g., JAK2) are selectively targeted via macrocyclic preorganization. Pacritinib’s macrocyclic linker forms hydrogen bonds with Ser936, conferring 27-fold selectivity over JAK3 [3].
  • Solvent-Exposed Viral Proteases: HCV NS3/4A’s extended substrate groove is inhibited by grazoprevir’s P2-P4 macrocycle, achieving picomolar Ki [6].

Conformational restriction reduces entropic penalty upon binding, often enhancing affinity 10-100× vs. acyclic counterparts [1]. Approximately 70% of approved macrocycles target “difficult” binding sites (tunnels, grooves, or flat surfaces) [6].

Properties

Product Name

Macrocyclic inhibitor

IUPAC Name

2,4,5,8,14,16,23-heptazatetracyclo[13.7.1.13,6.017,22]tetracosa-1(23),3,6(24),15,17,19,21-heptaen-7-one

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24)

InChI Key

XBWKVZHZUZNMJE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.